Potency Differential: SIRT5 Inhibitor 1 (IC50 = 0.11 µM, Ki = 1.2 nM) Outperforms Second-Generation Inhibitors by Orders of Magnitude
SIRT5 inhibitor 1 (CAS 2166487-21-2) demonstrates superior biochemical potency compared to widely cited second-generation chemical probes, with a desuccinylase IC50 of 0.11 µM and a Ki value of 1.2 nM against human SIRT5 . In contrast, compound 37—a representative hit from a structure-based virtual screening campaign—exhibits an IC50 of 5.59 ± 0.75 µM, representing a ~50-fold lower potency . Similarly, the 2,4,6-trisubstituted triazine derivatives compounds 10 and 14 show IC50 values of 5.38 µM and 4.07 µM, respectively, which are approximately 37- to 49-fold less potent than SIRT5 inhibitor 1 . This potency gap is further reflected in functional deacylase assays, where SIRT5 inhibitor 1 inhibits demalonylase activity with an IC50 of 3.5 nM and deglutarylase activity with an IC50 of 4.2 nM . For researchers requiring robust target engagement at low compound concentrations to avoid off-target effects and solubility limitations, the nanomolar-range potency of SIRT5 inhibitor 1 provides a decisive advantage over low-micromolar alternatives.
| Evidence Dimension | Biochemical inhibitory potency against human SIRT5 (desuccinylase activity) |
|---|---|
| Target Compound Data | SIRT5 inhibitor 1: IC50 = 0.11 µM; Ki (desuccinylase) = 1.2 nM; IC50 (demalonylase) = 3.5 nM; IC50 (deglutarylase) = 4.2 nM |
| Comparator Or Baseline | Compound 37: IC50 = 5.59 ± 0.75 µM; Compound 10: IC50 = 5.38 µM; Compound 14: IC50 = 4.07 µM |
| Quantified Difference | SIRT5 inhibitor 1 is ~37-51-fold more potent than compounds 10, 14, and 37 based on IC50; ~4000-fold difference in Ki (1.2 nM vs >5 µM) |
| Conditions | Recombinant human SIRT5; fluorogenic succinylated peptide substrate; Tris-HCl pH 8.0 buffer with NAD+ |
Why This Matters
Higher potency enables lower working concentrations (1–10 nM for SIRT5 inhibitor 1 vs >5 µM for comparators), minimizing solubility artifacts, reducing the likelihood of off-target protein interactions, and preserving cellular viability in long-term treatment assays.
- [1] Fernandez IR, et al. Potent and selective inhibitors of human Sirtuin 5. ACS Publications (product datasheet and referenced primary data). View Source
- [2] Liu S, Ji S, Yu ZJ, Wang HL, Cheng X, Li WJ, Jing L, Yu Y, Chen Q, Yang LL, Li GB, Wu Y. Structure-based discovery of new selective small-molecule sirtuin 5 inhibitors. Bioorg Med Chem. 2018;26(8):1670-1678. View Source
- [3] Wang L, Hu L, Deng J, Hou S, Mou L, Lei P, Chen X, Liu J, Jiang Y, Xiong R, Tian X, Zhang W, Li R, Yang W, Yang L. Design, synthesis and biological evaluation of 2,4,6-trisubstituted triazine derivatives as new nonpeptide small-molecule SIRT5 inhibitors. Bioorg Med Chem. 2023;94:117464. View Source
